tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Overview
Description
“tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is also known by its CAS Number: 1803561-25-2 .
Molecular Structure Analysis
The molecular formula of this compound is C15H25N5O2 . It has a molecular weight of 343.85 g/mol . The InChI code of the compound is 1S/C15H25N5O2.ClH/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11;/h11,16H,4-10H2,1-3H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 343.85 g/mol . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 343.1775028 g/mol . The topological polar surface area of the compound is 72.3 Ų .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
[1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as potential c-Met kinase inhibitors . c-Met kinase is a protein that in humans is encoded by the MET gene. Abnormal activation of c-Met leads to cell growth, invasion, and metastasis, making it a potential target for cancer therapy.
Methods of Application or Experimental Procedures
Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
Results or Outcomes
Among the compounds tested, the compound with most potential, 22i, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Application in Agrochemistry and Material Chemistry
Specific Scientific Field
This application falls under the field of Agrochemistry and Material Chemistry .
Summary of the Application
Compounds containing a triazole structure have an important application value in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Results or Outcomes
The outcomes of these applications are broad and varied, given the wide range of potential uses in agrochemistry and material chemistry .
Application as Heat-Resistant Explosives
Specific Scientific Field
This application falls under the field of Chemical Engineering .
Summary of the Application
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been identified as potential heat-resistant explosives .
Methods of Application or Experimental Procedures
The azo compound 10, a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, was synthesized and its properties were evaluated .
Results or Outcomes
The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .
Application in Antimicrobial and Anticancer Therapies
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
Results or Outcomes
The outcomes of these applications are broad and varied, given the wide range of potential uses in pharmaceutical chemistry .
Application in Antituberculosis and Anti-HIV Therapies
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Compounds containing a triazole structure have shown broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .
Results or Outcomes
The outcomes of these applications are broad and varied, given the wide range of potential uses in pharmaceutical chemistry .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl 3-piperidin-4-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11/h11,16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJWTEGHDTUIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCNCC3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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